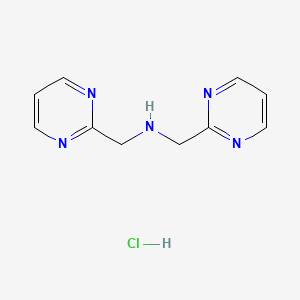

Bis-pyrimidin-2-ylmethyl-amine hydrochloride

Description

Properties

Molecular Formula |

C10H12ClN5 |

|---|---|

Molecular Weight |

237.69 g/mol |

IUPAC Name |

1-pyrimidin-2-yl-N-(pyrimidin-2-ylmethyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H11N5.ClH/c1-3-12-9(13-4-1)7-11-8-10-14-5-2-6-15-10;/h1-6,11H,7-8H2;1H |

InChI Key |

ILLFZJOKACDSPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CNCC2=NC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyanohydrins

This method leverages reductive amination to form the bis-amine structure. Pyrimidin-2-ylmethyl cyanohydrins react with a diamine under reductive conditions to yield the target compound.

Procedure (adapted from EP1358179A1 ):

-

Cyanohydrin Formation : React pyrimidin-2-carbaldehyde with cyanide in a basic medium (e.g., DABCO in methanol).

-

Reductive Amination : Treat the cyanohydrin with a diamine (e.g., ethylenediamine) using sodium cyanoborohydride (NaBH₃CN) as a reducing agent.

-

Salt Formation : Protonate the free amine with HCl to isolate the hydrochloride salt.

Key Conditions :

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol or ethanol |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 12–24 hours |

| Yield | 55–70% (dependent on substrate) |

| Purity | >90% (HPLC) |

Advantages :

-

Mild reaction conditions suitable for sensitive substrates.

-

High functional group compatibility.

Limitations :

-

Requires precise control of stoichiometry to avoid side products.

Alkylation of Primary Amines

This approach involves nucleophilic substitution of halogenated pyrimidin-2-ylmethyl derivatives with a primary amine.

Procedure (adapted from EP1893604B1 ):

-

Halide Synthesis : Prepare pyrimidin-2-ylmethyl chloride via halogenation of pyrimidin-2-ylmethanol.

-

Alkylation : React the chloride with a primary amine (e.g., ethylamine) in a basic medium (NaOH in water/ethanol).

-

Salt Formation : Add HCl to precipitate the hydrochloride salt.

Optimized Conditions :

| Parameter | Value/Description |

|---|---|

| Base | 2.0–2.5 equivalents of NaOH |

| Solvent | Water/Ethanol (1:4 v/v) |

| Temperature | 0–5°C (controlled via cooling) |

| Reaction Time | 2–5 hours |

| Yield | 65–70% |

| Purity | >95% (NMR/HPLC) |

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the halide. The use of NaOH ensures deprotonation of the amine, enhancing nucleophilicity .

Advantages :

-

High yields under optimized conditions.

-

Scalability for industrial production.

Challenges :

-

Requires anhydrous conditions to prevent hydrolysis of the halide.

Palladium-Catalyzed Cross-Coupling

Modern catalytic methods enable direct C–N bond formation between pyrimidin-2-ylmethyl halides and amines.

Procedure (adapted from ACS Omega ):

-

Catalyst Loading : Use Pd(OAc)₂ with ligands (e.g., XPhos).

-

Coupling Reaction : React pyrimidin-2-ylmethyl bromide with ethylamine in THF at 80°C.

-

Salt Formation : Acidify with HCl to isolate the hydrochloride.

Critical Parameters :

| Parameter | Value/Description |

|---|---|

| Catalyst System | Pd(OAc)₂/XPhos (1:2 molar ratio) |

| Base | Cs₂CO₃ (2 equivalents) |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield | 60–80% |

| Purity | >95% (HPLC) |

Key Findings :

-

Bulky ligands improve selectivity by stabilizing the palladium center.

-

Microwave-assisted conditions reduce reaction times to 1–2 hours .

Applications :

Condensation with Bis-Enaminones

Bis-enaminones serve as versatile precursors for bis-heterocyclic amines.

Procedure (adapted from MDPI ):

-

Enaminone Synthesis : React 2,6-diacetylpyridine with DMF-DMA under high-pressure conditions (Q-Tube reactor).

-

Amine Condensation : Treat the enaminone with ethylamine in ethanol at 60°C.

-

Salt Formation : Add HCl to neutralize the amine.

Reaction Efficiency :

| Parameter | Value/Description |

|---|---|

| Pressure | High-pressure reactor (Q-Tube) |

| Temperature | 60–70°C |

| Reaction Time | 2–4 hours |

| Yield | 75–85% |

| Purity | >90% (NMR) |

Advantages :

-

Single-step synthesis from acetylpyridine derivatives.

Limitations :

-

Limited scalability due to specialized equipment.

Reduction of Bis-Imines

Bis-imines formed from pyrimidin-2-ylmethyl ketones can be reduced to the target amine.

Procedure (adapted from Polimi PDF ):

-

Imine Synthesis : Condense pyrimidin-2-ylmethyl ketone with ethylamine in acidic conditions.

-

Reduction : Use NaBH₄ or LiAlH₄ to reduce the imine to the amine.

-

Salt Formation : Acidify with HCl.

Critical Steps :

| Parameter | Value/Description |

|---|---|

| Reducing Agent | NaBH₄ (in acidic medium) |

| Temperature | 0°C (to prevent side reactions) |

| Reaction Time | 4–6 hours |

| Yield | 50–60% |

| Purity | >85% (NMR) |

Mechanistic Pathway :

Protonation of the imine nitrogen generates an iminium ion, which is reduced to the secondary amine .

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Reductive Amination | 55–70% | >90% | Moderate | Stoichiometric control |

| Alkylation | 65–70% | >95% | High | Anhydrous conditions required |

| Pd-Catalyzed Coupling | 60–80% | >95% | Low | Cost of catalysts |

| Condensation | 75–85% | >90% | Low | Specialized reactors |

| Imine Reduction | 50–60% | >85% | Moderate | Side reactions |

Optimization Strategies

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation .

-

Catalyst Design : Palladium complexes with bulky phosphine ligands improve selectivity .

-

Base Choice : Strong bases (e.g., Cs₂CO₃) are critical for deprotonating amines in coupling reactions .

Industrial Considerations

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that bis-pyrimidin-2-ylmethyl-amine hydrochloride exhibits significant anticancer properties, particularly through its action as a protein kinase inhibitor. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Elevated CDK activity is often associated with various cancers, making this compound a potential candidate for cancer therapy.

Case Study: CDK Inhibition

A patent describes the use of pyrimidine compounds similar to this compound in treating conditions mediated by excessive CDK9 activity, including cancers and autoimmune diseases. The compound's ability to inhibit CDK9 suggests that it could help in diminishing symptoms associated with these disorders .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of pyrimidine compounds can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the degradation of acetylcholine, a neurotransmitter critical for memory and learning.

Case Study: Cholinesterase Inhibition

In vitro studies have demonstrated that certain derivatives of this compound can effectively inhibit AChE and BChE, thereby potentially enhancing cholinergic transmission in the brain. This dual inhibition may contribute to reduced oxidative stress and amyloid aggregation, both of which are significant factors in Alzheimer's pathology .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that pyrimidine derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membrane integrity or inhibiting essential microbial enzymes.

Case Study: Antibacterial Activity

A recent study highlighted the effectiveness of pyrimidine-based compounds against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism includes interference with bacterial cell wall synthesis and function .

Anti-inflammatory Potential

This compound has been explored for its anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, including cancer and neurodegeneration.

Case Study: COX Inhibition

Research has indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, compounds derived from this class have shown significant inhibition of COX-2 activity, suggesting their potential use in treating inflammatory conditions .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Various synthetic routes have been developed to enhance its bioavailability and reduce toxicity.

Table: Summary of Key Findings

Mechanism of Action

- The exact mechanism by which Bis-pyrimidin-2-ylmethyl-amine exerts its effects depends on its specific application.

- In biological contexts, it likely interacts with metal ions or other biomolecules.

Comparison with Similar Compounds

Key Observations:

Structural Variations: this compound differs from mono-substituted analogs (e.g., Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride ) by having two pyrimidinylmethyl groups. This likely increases steric bulk and binding avidity in molecular interactions.

Physicochemical Properties: Dihydrochloride salts (e.g., 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride ) exhibit higher solubility in polar solvents compared to mono-hydrochloride forms. Piperidine-containing derivatives (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride ) may display improved membrane permeability due to their aliphatic ring systems.

Applications :

Biological Activity

Bis-pyrimidin-2-ylmethyl-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Characterized by its unique structure featuring two pyrimidine rings linked via a methylene bridge to an amine group, this compound has been investigated for its effects on various biological systems, especially in the context of cancer and antimicrobial activity.

- Molecular Formula : CHNCl

- Molar Mass : Approximately 237.69 g/mol

- Structure : Contains two pyrimidine rings and an amine group, allowing for diverse interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The presence of the amino group facilitates nucleophilic substitution reactions and allows for protonation/deprotonation, influencing solubility and interaction dynamics in biological environments.

Anti-Cancer Activity

Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines, including glioblastoma. Its mechanisms include:

- Induction of apoptosis.

- Inhibition of cell proliferation.

- Ability to penetrate the blood-brain barrier, enhancing its therapeutic potential for central nervous system tumors.

Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of glioblastoma cell proliferation, suggesting a promising avenue for further research in cancer therapeutics .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown notable antimicrobial activity. It has been tested against various bacterial strains and fungi, revealing effective inhibition at low concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Studies have explored various derivatives to optimize their biological activity:

- Substituents on the pyrimidine rings can enhance or diminish activity against specific targets.

- The presence of halogens or functional groups can significantly alter pharmacokinetic properties and bioavailability .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between pyrimidine derivatives and amines or aldehydes under controlled conditions. For instance:

- Reaction of pyrimidine derivatives with bis(pyridin-2-ylmethyl)amine in the presence of sodium triacetoxyborohydride yields various derivatives.

- Further modifications can lead to compounds with enhanced biological activities .

Q & A

Q. What are the optimal synthetic conditions for Bis-pyrimidin-2-ylmethyl-amine hydrochloride, and how can reaction progress be monitored?

To achieve high yields and purity, synthesis requires precise control of temperature (typically 60–100°C), pH (neutral to slightly basic), and reaction time (12–24 hours). Solvent choice (e.g., dichloromethane or ethanol) and inert atmospheres (e.g., nitrogen) minimize side reactions. Reaction progress is monitored via High-Performance Liquid Chromatography (HPLC) to track intermediate formation and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural fidelity. For final purity assessment, mass spectrometry (MS) complements NMR to detect trace impurities .

Q. What methodologies are recommended for structural characterization of this compound?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is the gold standard for resolving 3D molecular configurations. For non-crystalline samples, use 1H/13C NMR to assign proton and carbon environments, focusing on pyrimidine ring protons (δ 8.0–9.0 ppm) and methylene bridges (δ 3.5–4.5 ppm). Fourier-Transform Infrared Spectroscopy (FT-IR) can validate amine and hydrochloride functional groups via N–H stretches (~3300 cm⁻¹) and Cl⁻ counterion signatures .

Q. Which analytical techniques ensure purity and consistency in batch synthesis?

Combine HPLC (reverse-phase C18 columns, UV detection at 254 nm) with NMR to quantify impurities (<0.5% threshold). Elemental Analysis (C, H, N, Cl) validates stoichiometric ratios. For trace metal detection (e.g., catalyst residues), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is recommended. Ensure compliance with pharmacopeial standards (e.g., clarity, sulfated ash limits) for preclinical applications .

Advanced Research Questions

Q. How can synthetic routes be optimized using computational and experimental approaches?

Leverage databases like PISTACHIO , REAXYS , and BKMS_METABOLIC to predict feasible pathways. Computational tools score precursors based on plausibility (threshold >0.9) and relevance heuristics. Experimentally, apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading) and identify optimal conditions. For scalability, use continuous-flow reactors to enhance reproducibility and reduce side products .

Q. How can researchers resolve contradictions in spectral data or bioactivity results?

If NMR/MS data conflict with bioactivity (e.g., unexpected inactivity), consider:

- Stereochemical variations : Use circular dichroism (CD) or X-ray crystallography to confirm stereoisomerism.

- Degradation products : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolyzed or oxidized byproducts.

- Solvent effects : Test solubility in DMSO vs. aqueous buffers via dynamic light scattering (DLS) to rule out aggregation .

Q. What strategies evaluate the compound’s interactions with biological targets?

- Binding affinity : Use surface plasmon resonance (SPR) or radiolabeled ligand displacement assays (e.g., ³H-labeled competitors).

- Enzyme inhibition : Conduct kinetic assays (e.g., IC50 determination) with fluorogenic substrates.

- Cellular uptake : Employ confocal microscopy with fluorescent derivatives or radiolabeling (¹⁴C/³H) to quantify intracellular accumulation .

Q. How to assess the compound’s stability under varying physicochemical conditions?

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via UV-vis spectroscopy (λmax shifts indicate structural changes).

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition events.

- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and analyze photodegradants with HPLC-DAD-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.